molecular formula C9H7BrF2O2 B8204107 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane

Cat. No.: B8204107
M. Wt: 265.05 g/mol
InChI Key: QPZBNDGLBOGRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 6-bromo-2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane typically involves the reaction of 6-bromo-2,3-difluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to open the dioxolane ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include 2-(6-azido-2,3-difluorophenyl)-1,3-dioxolane.

    Oxidation: Products include this compound-4,5-dione.

    Reduction: Products include 2-(2,3-difluorophenyl)-1,3-dioxolane.

Scientific Research Applications

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets. The dioxolane ring can also influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-difluorophenylacetonitrile
  • 6-Bromo-2,3-difluorophenylboronic acid
  • 6-Bromo-2,3-difluorophenylmethanol

Uniqueness

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. The combination of bromine and fluorine atoms enhances its reactivity and potential for further functionalization. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-(6-bromo-2,3-difluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-1-2-6(11)8(12)7(5)9-13-3-4-14-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZBNDGLBOGRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.